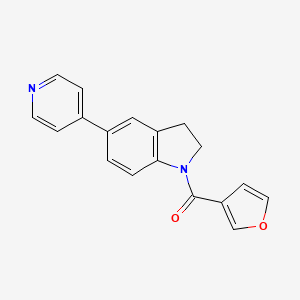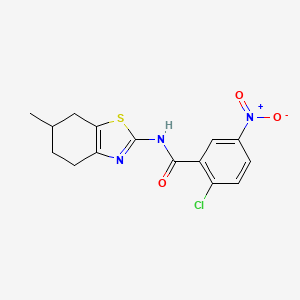![molecular formula C10H5F3N4O B2790118 1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol CAS No. 91895-67-9](/img/structure/B2790118.png)
1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol” belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds have been synthesized as potential antiviral and antimicrobial agents . Some of the synthesized compounds have shown promising antiviral activity .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction was initiated with 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine .Molecular Structure Analysis
The molecular structure of these compounds is designed to enhance their bioactivity. For instance, the presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Furthermore, the incorporation of different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo[4,3-a]quinoxaline ring has been proposed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and reaction with thiourea . The reaction conditions involve the use of Et3N as a base and xylene as a solvent .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of a piperazine subunit or its isosteres in the molecule enhances its antimicrobial activity . The IC50 values of these compounds, which indicate their potency, have been determined in various studies .作用機序
Target of Action
The primary targets of 1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol are the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the A2B adenosine receptor . VEGFR-2 is critically involved in cancer angiogenesis , while the A2B receptor has been correlated with anticancer activity .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It blocks the VEGFR-2 signaling pathway, effectively suppressing tumor growth . As for the A2B receptor, it acts as an antagonist, potentially aiding in the development of new chemotherapeutic agents .
Biochemical Pathways
The inhibition of VEGFR-2 disrupts the angiogenesis process, which involves the sprouting of new blood vessels from pre-existing ones . This is a critical process that affects the development and growth of cancerous cells . On the other hand, antagonism of the A2B receptor may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor, subsequently affecting angiogenesis .
Result of Action
The molecular and cellular effects of this compound’s action include the upregulation of pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, and the downregulation of pro-oncogenic cell survival protein Bcl-2 . These changes can lead to increased apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
実験室実験の利点と制限
1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol has several advantages for lab experiments. It is readily synthesized using different methods and can be obtained in good yields. It has also been found to have low toxicity and good stability under various conditions. However, the compound has some limitations. It is relatively insoluble in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several potential future directions for research on 1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol. One direction is to further investigate its potential as an anticancer agent. Studies could focus on identifying the specific enzymes and receptors targeted by the compound and optimizing its structure for increased efficacy. Another direction is to study its potential as an anti-inflammatory and neuroprotective agent. Studies could focus on identifying the mechanisms underlying these effects and developing new therapies based on the compound. Finally, studies could focus on improving the solubility and pharmacokinetic properties of the compound to enhance its potential for clinical use.
合成法
The synthesis of 1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol has been achieved using different methods. One of the methods involves the reaction of 2,3-dichloroquinoxaline with trifluoromethyl azide in the presence of a copper catalyst. Another method involves the reaction of 2,3-dichloroquinoxaline with sodium azide and trifluoroacetic acid, followed by reaction with trimethylsilyl azide and trifluoromethyl iodide. These methods have been successful in synthesizing the compound with good yields.
科学的研究の応用
1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
特性
IUPAC Name |
1-(trifluoromethyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4O/c11-10(12,13)9-16-15-7-8(18)14-5-3-1-2-4-6(5)17(7)9/h1-4H,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGXUNLNBAAWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679139 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790037.png)
![Methyl 4-[2-[(4-benzoylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2790039.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B2790042.png)
![2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2790043.png)
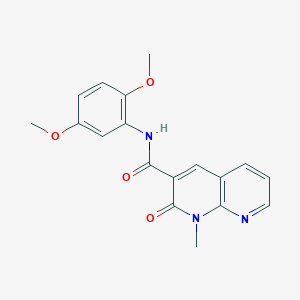
![3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2790047.png)
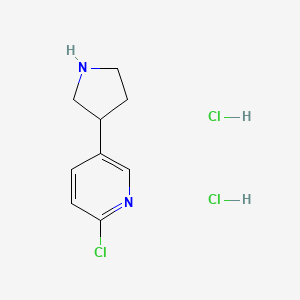
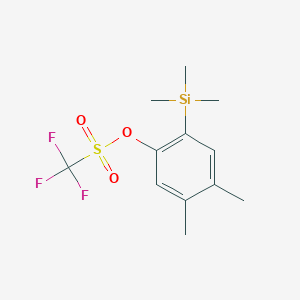
![Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2790052.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3,4-dimethylphenyl)acetamide](/img/structure/B2790054.png)

